6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Overview
Description
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol and yields the desired benzoxazinone derivatives . Another method involves the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents to achieve high yields through a cyclodehydration reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted benzoxazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazinones, amine derivatives, and various oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antibacterial properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions. The compound’s oxazine ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2H-1,4-benzoxazin-3(4H)-one
- 6-amino-3,4-dihydro-3-oxo-2H-1,4-benzoxazine
- 6-amino-3-oxo-3,4-dihydrobenzo[1,4]oxazine
Uniqueness
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
6-amino-1,4-dihydro-3,1-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJAGPUCXZSPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601942 | |
Record name | 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928821-07-2 | |
Record name | 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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